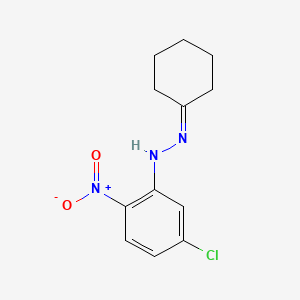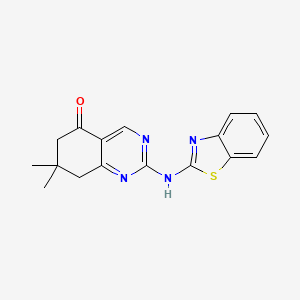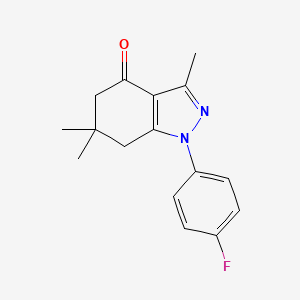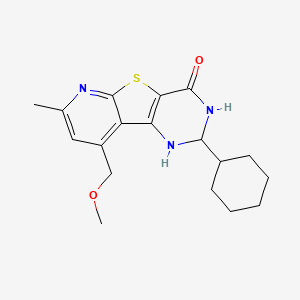
1-(5-Chloro-2-nitrophenyl)-2-cyclohexylidenehydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. The compound is characterized by the presence of a chloro-nitrophenyl group and a cyclohexylidenehydrazine moiety, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 1-(5-Chloro-2-nitrophenyl)-2-cyclohexylidenehydrazine involves several steps, typically starting with the preparation of 5-chloro-2-nitroaniline. This intermediate is then reacted with cyclohexanone in the presence of hydrazine hydrate to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve more efficient and scalable processes, such as microwave-assisted synthesis or the use of continuous flow reactors. These methods aim to improve yield, reduce reaction times, and minimize the formation of by-products .
Chemical Reactions Analysis
1-(5-Chloro-2-nitrophenyl)-2-cyclohexylidenehydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-nitrophenyl)-2-cyclohexylidenehydrazine involves its interaction with specific molecular targets and pathways. The compound’s hydrazine moiety can form hydrazones with carbonyl-containing compounds, leading to the inhibition of key enzymes or the disruption of metabolic pathways . Additionally, the chloro-nitrophenyl group may contribute to its reactivity and binding affinity with biological targets .
Comparison with Similar Compounds
1-(5-Chloro-2-nitrophenyl)-2-cyclohexylidenehydrazine can be compared with other similar compounds, such as:
1-(5-Chloro-2-nitrophenyl)piperidine: This compound shares the chloro-nitrophenyl group but differs in the presence of a piperidine ring instead of a cyclohexylidenehydrazine moiety.
5-Chloro-2-nitroaniline: A precursor in the synthesis of the target compound, it lacks the hydrazine and cyclohexylidene groups.
Cyclohexanone derivatives: These compounds contain the cyclohexylidene group but differ in the substituents attached to the ring.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14ClN3O2 |
|---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
5-chloro-N-(cyclohexylideneamino)-2-nitroaniline |
InChI |
InChI=1S/C12H14ClN3O2/c13-9-6-7-12(16(17)18)11(8-9)15-14-10-4-2-1-3-5-10/h6-8,15H,1-5H2 |
InChI Key |
FHJOUNPHYXPVOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC2=C(C=CC(=C2)Cl)[N+](=O)[O-])CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-(2-cyanophenoxy)-](/img/structure/B11081384.png)
![3-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11081397.png)
![N-[3-(4-methoxyphenyl)-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide](/img/structure/B11081400.png)



![6-(2-methyl-1H-benzimidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11081425.png)
![3-(4-bromophenyl)-1-ethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11081428.png)
![N-[1-benzyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide](/img/structure/B11081430.png)
![Ethyl 4-[({1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11081434.png)

![2-[1-(2,4-Difluoro-phenyl)-1H-tetrazol-5-ylsulfanyl]-1-morpholin-4-yl-ethanone](/img/structure/B11081449.png)
![1,3,4-triphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11081454.png)
![5-[(Prop-2-enylamino)sulfonyl]-3-hydrobenzimidazol-2-one](/img/structure/B11081455.png)
